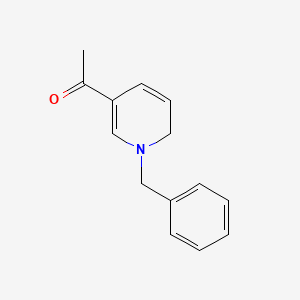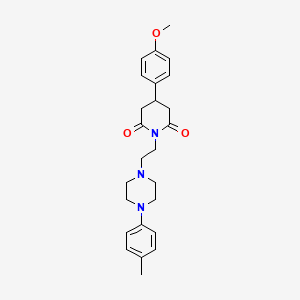
N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) is a complex organic compound that features a combination of pyridine and benzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes. The final step usually involves the coupling of the pyridine and benzamide groups under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs).
Biology: This compound can act as a molecular probe for studying biological processes and interactions.
Industry: It is employed in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) involves its interaction with specific molecular targets and pathways. The pyridine and benzamide groups can bind to metal ions or proteins, modulating their activity and function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) include:
- 1,2-Bis(4-pyridyl)ethylene
- 1,2-Bis(4-pyridyl)ethane
- 4,4’-Vinylenedipyridine
Uniqueness
What sets N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(4-(methylsulfonyl)benzamide) apart from these similar compounds is its unique combination of pyridine and benzamide groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
77502-35-3 |
|---|---|
Fórmula molecular |
C28H26N4O6S2 |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
4-methylsulfonyl-N-[2-[(4-methylsulfonylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide |
InChI |
InChI=1S/C28H26N4O6S2/c1-39(35,36)23-7-3-21(4-8-23)27(33)31-25(19-11-15-29-16-12-19)26(20-13-17-30-18-14-20)32-28(34)22-5-9-24(10-6-22)40(2,37)38/h3-18,25-26H,1-2H3,(H,31,33)(H,32,34) |
Clave InChI |
HYSQMNYAFPIVPG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)
![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
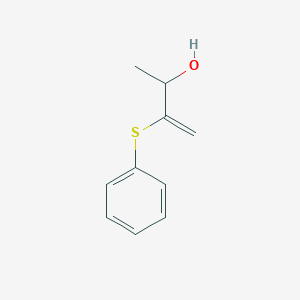

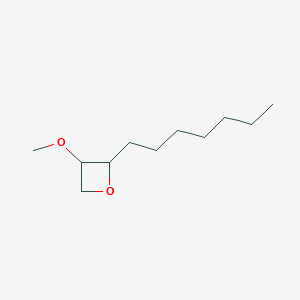
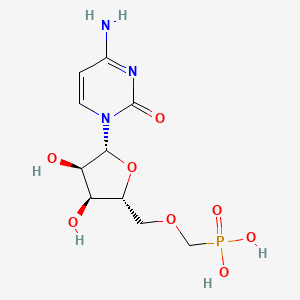

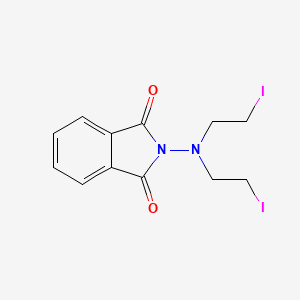

![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
